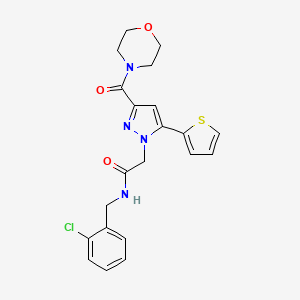
N-(3-(difluoromethoxy)phenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyridazine derivatives has been explored in several studies. For instance, a series of 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives were synthesized from ethyl 2-(3-trifluoromethylphenyl)acetate, yielding an intermediate with a moderate total yield of 51.5% . Another study focused on the synthesis of benzoylpiperidine-based stearoyl-CoA desaturase-1 inhibitors, leading to the identification of a potent compound with good oral bioavailability . Additionally, the synthesis of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides was achieved through the reaction of aminopyridines with 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic acid imidazolide .
Molecular Structure Analysis
Spectroscopic techniques such as FT-IR and FT-Raman were used to investigate the molecular structure of pyrazine derivatives. The study of 5-tert-Butyl-6-chloro-N-[(4-(trifluoromethyl)phenyl]pyrazine-2-carboxamide revealed insights into the vibrational frequencies and molecular stability through NBO analysis, which showed increased electron density at nitrogen and carbon atoms . The molecular structure of pyridine-4-carbonyl-hydrazine carbodithioate and related Ni(II) complexes was also characterized, revealing a distorted square planar geometry .
Chemical Reactions Analysis
The reactivity of pyridazine derivatives has been demonstrated in various chemical reactions. For example, N-1-Naphthyl-3-oxobutanamide was used to synthesize a range of heterocyclic compounds, including nicotinamide and thieno[2,3-b]pyridine derivatives, through reactions with arylidinecyanothioacetamide and α-haloketones . The structure–activity relationship in a series of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides was also studied, showing that the sulfo group can affect the acylation of sterically hindered amines .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridazine derivatives are closely related to their molecular structure. The first hyperpolarizability and charge transfer within molecules like 5-tert-Butyl-6-chloro-N-[(4-(trifluoromethyl)phenyl]pyrazine-2-carboxamide indicate potential nonlinearity, which is important for applications in nonlinear optics . The thermal stability of Ni(II) complexes of pyridine derivatives was investigated using TG-DTA, with the end residue being NIO/NIS .
Applications De Recherche Scientifique
Central Nervous System (CNS) Drug Development
The identification of potent and orally available glycine transporter 1 (GlyT1) inhibitors for CNS disorders showcases the ongoing research into compounds that can modulate neurotransmitter systems for therapeutic purposes. Studies like the one by Yamamoto et al. (2016) explore structurally diverse compounds, emphasizing the significance of physicochemical properties and CNS multiparameter optimization in drug discovery.
Radiotracer Development for PET Imaging
Research into radiotracers for positron emission tomography (PET) imaging, such as the work by Silvers et al. (2016), illustrates the application of pyridazine derivatives in the noninvasive assessment of biological targets in cancer and other diseases. These studies focus on designing molecules that can specifically bind to targets like stearoyl-CoA desaturase-1 (SCD-1), highlighting the intersection of chemical synthesis, radiolabeling, and biological evaluation.
Anti-inflammatory Drug Synthesis
The synthesis and evaluation of compounds for anti-inflammatory activity, as demonstrated by Rajasekaran et al. (1999), reflect the exploration of diverse chemical frameworks, including piperidine derivatives, to find potent anti-inflammatory agents. This research area focuses on chemical synthesis, characterization, and biological testing, providing a foundation for developing new therapeutic agents.
Heterocyclic Chemistry and Antibacterial Agents
The synthesis of novel heterocyclic compounds, including pyrazolo[4,3-c]pyridines and pyridazine derivatives, underlines the rich chemistry involved in creating molecules with potential antibacterial activity. Studies such as those by Karthikeyan et al. (2014) delve into the complexities of heterocyclic synthesis, aiming to expand the chemical space of compounds with antimicrobial properties.
These summaries reflect the broad spectrum of scientific research applications for compounds with structural similarities or functional groups akin to N-(3-(difluoromethoxy)phenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide. The focus on CNS drug development, radiotracer design for PET imaging, anti-inflammatory drug synthesis, and the creation of novel antibacterial agents showcases the interdisciplinary nature of chemical and pharmaceutical sciences.
- CNS Drug Development: (Yamamoto et al., 2016)
- Radiotracer Development for PET Imaging: (Silvers et al., 2016)
- Anti-inflammatory Drug Synthesis: (Rajasekaran et al., 1999)
- Heterocyclic Chemistry and Antibacterial Agents: (Karthikeyan et al., 2014)
Propriétés
IUPAC Name |
N-[3-(difluoromethoxy)phenyl]-6-piperidin-1-ylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N4O2/c18-17(19)25-13-6-4-5-12(11-13)20-16(24)14-7-8-15(22-21-14)23-9-2-1-3-10-23/h4-8,11,17H,1-3,9-10H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHCDDTRSWSLGTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(C=C2)C(=O)NC3=CC(=CC=C3)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B3007343.png)


![4-methoxy-3-methyl-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B3007346.png)
![(E)-3-[7-(Azetidin-1-yl)-2-oxochromen-3-yl]-2-cyanoprop-2-enamide](/img/structure/B3007348.png)
![3-(4-fluorophenyl)-1-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-pyrazole-5-carboxamide](/img/structure/B3007350.png)

![5-((4-chlorophenyl)sulfonyl)-8-methoxy-2,3-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B3007353.png)
![2-[1-(1-Benzylpyrrolidin-3-yl)triazol-4-yl]benzaldehyde](/img/structure/B3007355.png)

![2-[(2,6-Dichlorophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B3007360.png)

![2-(2-Chlorophenyl)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one](/img/structure/B3007363.png)